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Compound of Interest

Compound Name: Diaminoglyoxime

Cat. No.: B1384161

For researchers, scientists, and professionals in drug development, understanding the
energetic properties of foundational molecules and their derivatives is crucial for the
advancement of safe and effective new materials. This guide provides a detailed comparison of
the energetic properties of diaminoglyoxime (DAG) and its key derivatives, 3,4-
diaminofurazan (DAF) and 3,3'-diamino-4,4'-azoxyfurazan (DAAF). The information herein is
supported by experimental data to offer an objective performance analysis.

Diaminoglyoxime (DAG) serves as a fundamental building block in the synthesis of various
nitrogen-rich energetic materials. Its derivatives, particularly those forming furazan and
azoxyfurazan ring structures, exhibit a range of energetic characteristics that are of significant
interest in the field. This comparison focuses on key performance indicators such as density,
thermal stability, detonation velocity, detonation pressure, and sensitivity to impact and friction.

Quantitative Comparison of Energetic Properties

The following table summarizes the key energetic properties of diaminoglyoxime and its
derivatives based on available experimental data.
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Diaminoglyoxime

3,4-Diaminofurazan

3,3'-Diamino-4,4'-

Property azoxyfurazan

(DAG) (DAF)

(DAAF)

Chemical Formula C2HeN4O2 C2HaN4O C4HaNsOs
Molecular Weight (

118.09[1] 100.07 228.11
g/mol )
Density (g/cm?3) 1.678 1.61]2] 1.747

Melting/Decompositio

203.5 (melts), 209-

180 (melts), 240

249 (decomposes)|[2]

n Point (°C) 240 (decomposes) (decomposes)[2]

Detonation Velocity ) ~8.9 - 9.5 (for 8.0 (for a Kel-F
Data not available o )

(km/s) derivatives)[3] formulation)

Detonation Pressure
(GPa)

Data not available

~35.4 - 41.2 (for

derivatives)[3]

Data not available

Impact Sensitivity

Data not available

Data not available

>320 cm (2.5 kg
weight, Type 12)

Friction Sensitivity

Data not available

Data not available

>36 kg (BAM)

Experimental Protocols

The determination of the energetic properties listed above relies on standardized experimental

procedures. These protocols are essential for ensuring the reliability and comparability of data

across different studies and materials.

Density Measurement

The crystal density of energetic materials is typically determined using X-ray crystallography.

This technique provides precise measurements of the unit cell dimensions and the

arrangement of atoms within the crystal lattice, from which the density can be accurately

calculated. For diaminoglyoxime, a crystal density of 1.678 g/cm3 was determined using this

method.

Thermal Stability Analysis
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Thermal stability is a critical parameter for the safety and handling of energetic materials. It is
commonly evaluated using techniques such as Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA).

 Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow
between a sample and a reference as a function of temperature. It is used to determine
melting points and decomposition temperatures. For DAG, DSC analysis shows a melting
point of 203.5 °C, followed by a two-step exothermic decomposition between 209-212 °C
and 212-240 °C.

e Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature. This provides information about the decomposition process and the
thermal stability of the material.

Detonation Velocity Measurement

The detonation velocity, the speed at which a detonation wave propagates through an
explosive, is a key performance indicator. It can be measured using various techniques,
including:

» Rate Stick Test: Acommon method involves initiating a cylindrical charge of the explosive
and measuring the time it takes for the detonation wave to travel between two points at a
known distance.

o Optical Methods: High-speed cameras can be used to visually track the detonation front.

» Electrical Methods: Probes placed along the explosive charge can detect the arrival of the
detonation wave, allowing for the calculation of its velocity.

Detonation Pressure Estimation

Detonation pressure is another critical performance parameter. While direct measurement is
challenging, it is often calculated from the experimental detonation velocity and density using
thermodynamic codes and equations of state, such as the Kamlet-Jacobs equations.

Sensitivity to Impact and Friction
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The sensitivity of an energetic material to accidental initiation by mechanical stimuli is a crucial
safety consideration. Standardized tests are used to quantify this sensitivity.

» BAM Fallhammer Test (Impact Sensitivity): This test determines the impact energy required
to cause a reaction in a sample.[4][5][6][7] A series of drop weights are released from varying
heights onto the material, and the height at which a reaction (e.g., explosion, decomposition)
occurs is recorded. The result is often expressed as the drop height for a 50% probability of
initiation (Hso). For DAAF, the impact sensitivity is reported as a drop height of greater than
320 cm with a 2.5 kg weight, indicating its low sensitivity.

» BAM Friction Test (Friction Sensitivity): This test assesses the sensitivity of a material to
frictional stimuli.[8][9][10][11][12] A sample is subjected to friction between a porcelain pin
and a porcelain plate under a specified load. The lowest load at which a reaction occurs is
determined. DAAF shows no reaction to friction at loads greater than 36 kg, highlighting its
insensitivity.

Comparison and Analysis Workflow

The process of comparing the energetic properties of diaminoglyoxime and its derivatives
follows a logical progression from synthesis to detailed characterization and performance

evaluation.
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Workflow for Comparing Energetic Properties of Diaminoglyoxime Derivatives
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Caption: Workflow for the comparison of energetic properties.

Conclusion

This comparative guide highlights the energetic properties of diaminoglyoxime and its
derivatives, 3,4-diaminofurazan and 3,3'-diamino-4,4'-azoxyfurazan. While diaminoglyoxime
serves as a crucial precursor, its direct energetic performance data, such as detonation velocity
and sensitivity, are not as readily available in the literature as those for its more energetically
potent derivatives. The cyclization of DAG to form the furazan ring in DAF, and subsequent
oxidation to DAAF, leads to compounds with significant energetic potential. In particular, DAAF
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exhibits a favorable combination of high density and low sensitivity to mechanical stimuli,
making it an attractive component for insensitive high-explosive formulations. Further
experimental investigation into the detonation and sensitivity properties of diaminoglyoxime
itself would provide a more complete understanding of the structure-property relationships
within this important class of energetic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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